S-ethyl phenylthiocarbamate

Description

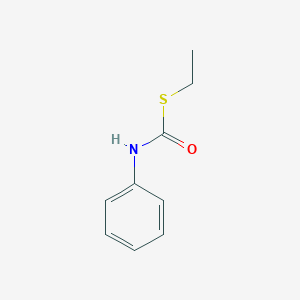

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-ethyl N-phenylcarbamothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAPGRCJXRWBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Ethyl Phenylthiocarbamate and Analogues

Classical Synthetic Routes and Mechanistic Aspects

Traditional methods for synthesizing thiocarbamates, including S-ethyl phenylthiocarbamate, have been extensively studied and are widely used in organic synthesis. These routes often involve multi-step processes and have well-understood reaction mechanisms.

Hydrolysis and Alcoholysis of Thiocyanates (Riemschneider Thiocarbamate Synthesis)

The Riemschneider thiocarbamate synthesis is a classical method that converts aryl or alkyl thiocyanates into thiocarbamates. wikipedia.org This reaction proceeds under acidic conditions, typically using concentrated sulfuric acid, followed by hydrolysis with ice water. wikipedia.orglookchem.com For the synthesis of this compound, phenyl thiocyanate (B1210189) would be the starting material.

The mechanism involves the protonation of the thiocyanate by the strong acid. wikipedia.org In the presence of an alcohol like ethanol, the alcohol is protonated and loses water to form a carbocation. wikipedia.org The nitrogen atom of the thiocyanate group then attacks this carbocation. Subsequent hydrolysis of the resulting intermediate yields the N-substituted thiocarbamate. wikipedia.org It is important to note that this reaction is generally effective for secondary and tertiary alcohols, as it relies on the formation of a stable carbocation. wikipedia.org

A variation of this method involves the direct hydrolysis of thiocyanates to produce primary thiocarbamates. wikipedia.orgsmolecule.com Organic thiocyanates can be hydrolyzed to form thiocarbamates, a reaction that is a key step in the Riemschneider synthesis. wikipedia.org

Limitations: The Riemschneider synthesis is not efficient for starting materials that are sensitive to concentrated acid or for ortho-substituted aryl thiocyanates. wikipedia.org

Rearrangement Reactions in Thiocarbamate Formation

Rearrangement reactions provide a powerful tool for the synthesis of S-aryl thiocarbamates from their O-aryl isomers.

The Newman-Kwart rearrangement is a key thermal reaction where an O-aryl thiocarbamate isomerizes to the corresponding S-aryl thiocarbamate. wikipedia.orgwikipedia.orgorganic-chemistry.org This intramolecular migration of the aryl group from the oxygen to the sulfur atom is a thermodynamically driven process, favoring the formation of the more stable C=O bond over the C=S bond. organic-chemistry.orgjk-sci.com The reaction typically requires high temperatures, often between 200 and 300 °C. wikipedia.org

The mechanism is believed to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state. wikipedia.orgjk-sci.com The reaction exhibits first-order kinetics, which is characteristic of intramolecular reactions. organic-chemistry.org Electron-withdrawing groups on the aromatic ring can accelerate the reaction. organic-chemistry.orgjk-sci.com

The starting O-aryl thiocarbamates are generally prepared from the corresponding phenol (B47542) by reaction with a thiocarbamoyl chloride. jk-sci.comthieme-connect.com Subsequent hydrolysis of the resulting S-aryl thiocarbamate can yield a thiophenol, making the Newman-Kwart rearrangement a valuable step in their synthesis. organic-chemistry.orgjk-sci.com

Recent advancements have shown that palladium catalysis can significantly lower the required reaction temperatures for the Newman-Kwart rearrangement, making the process more practical and safer for fragile substrates. organic-chemistry.org

Another relevant rearrangement is the Chapman rearrangement , which involves the migration of an aryl group to a nitrogen atom. thieme-connect.com While mechanistically similar, the Newman-Kwart rearrangement is specific to the O to S migration in thiocarbamates. researchgate.net

Phosgene (B1210022) Derivative Approaches

Phosgene and its derivatives are versatile reagents for the synthesis of thiocarbamates.

Thiophosgene (B130339) (CSCl₂) can be used to prepare thiocarbamates. researchgate.net The reaction of thiophosgene with a primary amine, like aniline (B41778), in the presence of an alcohol would be a potential route, although it is more commonly used for the synthesis of isothiocyanates. researchgate.net Thiophosgene is highly toxic and must be handled with extreme care. thieme-connect.de A safer alternative is the use of thiocarbonyl transfer reagents. thieme-connect.de

A more common approach involves the use of O-phenyl chlorothioformate . This reagent can be synthesized from a phenol and thiophosgene. thieme-connect.com It can then react with an amine to form the desired thiocarbamate. sorbonne-universite.fr For instance, O-phenyl chlorothioformate reacts with amines to produce O-phenyl thiocarbamates. sorbonne-universite.fr To synthesize an S-alkyl thiocarbamate like this compound, one would start with ethanethiol (B150549) and phosgene to form S-ethyl chlorothioformate, which would then react with aniline. thieme-connect.de

The synthesis of O-alkyl chlorothioformates can be achieved by reacting an alcohol with thiophosgene. mdpi.com These intermediates can then undergo aminolysis to produce O-alkyl thiocarbamates. mdpi.com

Carbonylation of Nitro Compounds and Amines with Thiols

Carbonylation reactions offer a direct route to thiocarbamates by introducing a carbonyl group. researchgate.netmagtech.com.cn This can be achieved by reacting nitro compounds or amines with carbon monoxide and a thiol. researchgate.net

The reductive carbonylation of nitroaromatics, such as nitrobenzene, in the presence of a thiol can produce thiocarbamates. rsc.org This process often utilizes transition metal catalysts, like palladium complexes, to facilitate the reaction. rsc.orgukessays.com The reaction involves the reduction of the nitro group and the incorporation of carbon monoxide and the thiol.

Alternatively, the oxidative carbonylation of amines, like aniline, with carbon monoxide and a thiol in the presence of an oxidant can also yield thiocarbamates. researchgate.netcapes.gov.br These reactions represent a more atom-economical approach compared to methods using phosgene derivatives.

Novel and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods.

Selenium-Catalyzed Carbonylation Strategies

A promising and sustainable approach for the synthesis of thiocarbamates involves the use of selenium as a catalyst. researchgate.netmagtech.com.cn Selenium can catalyze the carbonylation of amines and nitro compounds with thiols to produce thiocarbamates in a "one-pot" reaction. researchgate.net

This method is characterized by its high atomic economy and environmentally benign nature. researchgate.netmagtech.com.cn For example, the selenium-catalyzed oxidative carbonylation of aniline and thiols with carbon monoxide and oxygen can afford the corresponding thiocarbamates under mild, solvent-free conditions. researchgate.net Similarly, selenium can catalyze the reductive carbonylation of nitro compounds with carbon monoxide to yield various products, including thiocarbamates when a thiol is present. researchgate.net

Research has demonstrated that selenium-catalyzed oxidative carbonylation of aniline and various alcohols can produce N-phenylcarbamates in moderate to good yields. grafiati.com This methodology can be extended to the synthesis of thiocarbamates by using thiols instead of alcohols. The catalytic cycle is believed to involve the formation of a selenium-carbamoyl or related intermediate.

Table 1: Comparison of Synthetic Methodologies for Thiocarbamates

| Method | Starting Materials | Key Reagents/Catalysts | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Riemschneider Synthesis | Aryl/Alkyl Thiocyanates, Alcohols | Concentrated H₂SO₄ | Acidic, followed by hydrolysis | Well-established classical method | Harsh acidic conditions, limited to secondary/tertiary alcohols |

| Newman-Kwart Rearrangement | O-Aryl Thiocarbamates | Heat or Palladium catalyst | High temperatures (thermal) or milder (catalytic) | Excellent for S-aryl thiocarbamates, thermodynamically favorable | Requires synthesis of O-aryl precursor, high temperatures for thermal method |

| Phosgene Derivative Approach | Phenols/Thiols, Amines | Thiophosgene, O-alkyl/aryl chlorothioformates | Varies, often requires base | Versatile for different substitutions | Use of highly toxic reagents like thiophosgene |

| Carbonylation Reactions | Nitro compounds/Amines, Thiols | CO, Transition metal catalysts (e.g., Pd) | High pressure and temperature | Direct, atom-economical | Requires specialized equipment for high-pressure gas |

| Selenium-Catalyzed Carbonylation | Amines/Nitro compounds, Thiols | Selenium, CO, Oxidant | Often mild, solvent-free | Sustainable, high atom economy, "one-pot" | Selenium toxicity needs careful management |

Lithium tert-Butoxide Mediated Transformations of Boc-Protected Amines

A novel and efficient methodology for the synthesis of thiocarbamates involves the direct transformation of tert-butoxycarbonyl (Boc)-protected amines. researchgate.netrsc.org This approach utilizes lithium tert-butoxide as a base, offering a more sustainable and safer alternative to traditional methods that often rely on hazardous reagents. researchgate.netrsc.org The reaction proceeds by the in situ generation of an isocyanate intermediate from the Boc-protected amine, which is then trapped by a thiol to yield the desired S-alkyl thiocarbamate. researchgate.net

This method is notable for its operational simplicity and scalability, making it suitable for larger-scale production. rsc.org The use of a single, readily available base simplifies the reaction setup and workup procedures. researchgate.net Research has demonstrated that this transformation can be applied to a range of Boc-protected amines, leading to the formation of various carbamates and thiocarbamates. rsc.org

Table 1: Transformation of Boc-Protected Amines to Thio- and Carbamates

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Boc-Protected Amine | Lithium tert-Butoxide, Thiol | S-Alkyl Thiocarbamate | High | researchgate.net |

| Boc-Protected Amine | Lithium tert-Butoxide, Alcohol | Carbamate (B1207046) | High | researchgate.net |

Mitsunobu-Based Protocols Utilizing Gaseous Carbon Dioxide

The Mitsunobu reaction provides a powerful and versatile platform for the synthesis of S-alkyl thiocarbamates. organic-chemistry.orgorganic-chemistry.org This one-pot protocol involves the reaction of a thiol, an amine, and gaseous carbon dioxide in the presence of a Mitsunobu reagent, typically a combination of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (Ph3P). organic-chemistry.org This method is characterized by its mild reaction conditions and high yields, generally ranging from 80% to 99%. organic-chemistry.org

The reaction is believed to proceed through the formation of a transient carbamic acid from the amine and carbon dioxide. organic-chemistry.org This carbamic acid is then activated by the Mitsunobu reagent, facilitating nucleophilic attack by the thiol to form the S-alkyl thiocarbamate. organic-chemistry.org A key advantage of this protocol is its broad substrate scope, accommodating a wide variety of primary, secondary, and tertiary thiols, as well as diverse amines. organic-chemistry.org The reaction is typically carried out in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. organic-chemistry.org

Table 2: Mitsunobu-Based Synthesis of S-Alkyl Thiocarbamates

| Thiol | Amine | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Primary Alkyl Thiol | Various Amines | Anhydrous DMSO | 85-99 | organic-chemistry.org |

| Secondary Alkyl Thiol | Various Amines | Anhydrous DMSO | 82-95 | organic-chemistry.org |

| Tertiary Alkyl Thiol | Various Amines | Anhydrous DMSO | 80-90 | organic-chemistry.org |

This approach avoids the use of toxic reagents such as phosgene and isocyanates, making it a more environmentally benign synthetic route. organic-chemistry.orgresearchgate.net

One-Pot Syntheses from Xanthogenates in Aqueous Media

A facile and efficient one-pot synthesis of S-alkyl thiocarbamates can be achieved starting from xanthogenates in water. researchgate.net This method offers the significant advantages of using an environmentally friendly solvent and avoiding the need for a catalyst. researchgate.net The process typically involves the reaction of an alkyl ammonium (B1175870) sulfate (B86663) with a basic xanthogenate to form an alkyl ammonium xanthogenate intermediate. researchgate.net Subsequent oxidation with hydrogen peroxide at elevated temperatures (70–110 °C) leads to the formation of the desired S-alkyl thiocarbamate in high yields. researchgate.net

Synthetic Pathways for Ligands in Metal Coordination

Dithiocarbamates, the deprotonated form of which are ligands in the described complexes, are versatile ligands in coordination chemistry, readily forming stable complexes with a wide range of metals. wikipedia.orgmdpi.com Their synthesis as ligands for metal complexes can be achieved through several methods.

A common route involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base like sodium hydroxide (B78521) or ammonium hydroxide to form the corresponding dithiocarbamate (B8719985) salt. wikipedia.orgmdpi.com These salts can then be used in subsequent reactions with metal salts.

In-situ Complexation Methods

The in-situ method is a highly effective one-pot approach for synthesizing metal dithiocarbamate complexes. researchgate.netresearchgate.netmdpi.com This technique involves the reaction of an organotin(IV) compound, for instance, directly with a freshly prepared dithiocarbamate ligand in the same reaction vessel. mdpi.com This method has been reported to produce higher yields compared to other synthetic routes. researchgate.netresearchgate.net

For example, organotin(IV) dithiocarbamate complexes have been successfully synthesized in situ by reacting a secondary amine with carbon disulfide in the presence of ammonia (B1221849) to create a basic solution, followed by the addition of the organotin(IV) chloride. rjpbcs.comaip.org This approach simplifies the synthetic process and often leads to the formation of pure products. aip.org

Metathetical Reactions with Alkali Thiocarbamate Salts

A prevalent and straightforward method for preparing metal dithiocarbamate complexes is through salt metathesis reactions. wikipedia.orgresearchgate.net This involves the reaction of an alkali metal dithiocarbamate salt, such as a sodium or potassium salt, with a metal halide. wikipedia.orgmdpi.com The driving force for this reaction is often the precipitation of the insoluble alkali metal halide, which shifts the equilibrium towards the formation of the desired metal dithiocarbamate complex. wikipedia.org

This method is widely applicable and has been used to synthesize a vast array of transition metal dithiocarbamate complexes. wikipedia.org The dithiocarbamate ligands in these reactions are typically bidentate, coordinating to the metal center through both sulfur atoms. wikipedia.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Lithium tert-butoxide |

| tert-butoxycarbonyl (Boc)-protected amines |

| Diethyl azodicarboxylate (DEAD) |

| Triphenylphosphine |

| Dimethyl sulfoxide (DMSO) |

| Xanthogenates |

| Hydrogen peroxide |

| Sodium hydroxide |

| Ammonium hydroxide |

| Carbon disulfide |

| Organotin(IV) chloride |

| Sodium dithiocarbamate |

| Potassium dithiocarbamate |

Chemical Reactivity and Transformation Pathways of S Ethyl Phenylthiocarbamate

Nucleophilic Substitution Reactions

The electrophilic carbonyl carbon of the thiocarbamate group is a primary site for nucleophilic attack, leading to a variety of substitution products.

The reaction of S-ethyl phenylthiocarbamate with amines, known as aminolysis, has been the subject of detailed kinetic studies to elucidate its mechanism. The aminolysis of related aryl N-ethyl thiocarbamates with various benzylamines in acetonitrile (B52724) has been investigated, revealing that the reactions proceed through a concerted mechanism. acs.orgkoreascience.kr Kinetic data, including the rates of reaction, are typically first-order in both the amine and the thiocarbamate substrate. researchgate.net

A key finding from these studies is the influence of the electronic properties of the substituents on both the nucleophile (amine) and the substrate. For instance, studies on the aminolysis of aryl N-ethyl thiocarbamates showed that the reaction rate is enhanced for substrates with electron-withdrawing groups on the aryl ring and with stronger nucleophiles. koreascience.kr The mechanism is believed to involve a tetrahedral transition state where the bond to the incoming nucleophile forms concurrently with the breaking of the bond to the thiophenoxide leaving group. koreascience.kr

Table 1: Kinetic Parameters for the Aminolysis of Aryl N-Ethyl Thiocarbamates with Benzylamines in Acetonitrile Note: This table presents generalized findings from kinetic studies on related compounds, as specific data for this compound was not available in the cited literature.

| Reactant System | Proposed Mechanism | Key Kinetic Observations |

| Aryl N-ethyl thiocarbamates + Benzylamines | Concerted (SN2-like) | - First-order kinetics with respect to both reactants. researchgate.net- Reaction rate is sensitive to electronic effects of substituents on both reactants. koreascience.kr- A significant primary kinetic isotope effect is observed when using deuterated nucleophiles. |

This compound can undergo thiol–thioester exchange, a process that forms the basis of "thiocarbamate ligation." acs.orgnih.gov This reaction involves the attack of a thiol nucleophile, such as the side chain of a cysteine residue in a peptide, on the electrophilic carbonyl carbon of the thiocarbamate. acs.orgresearchgate.netnih.gov The process is fundamentally a thiol-thioester exchange that occurs efficiently in aqueous solutions at neutral pH. acs.orgnih.gov

S-phenylthiocarbamates are generally highly reactive towards alkylthiols in these exchange reactions. acs.orgnih.gov In contrast, S-alkyl thiocarbamates, such as S-ethyl dipropylcarbamothioate, are significantly more resistant to this transthiocarbamoylation. acs.orgnih.gov The stability of the resulting alkylthiocarbamate bond is notable across a wide pH range (pH 2-7.5). nih.gov This ligation strategy is a valuable tool in chemical biology and bioconjugation for linking peptide fragments or other molecules. acs.orgnih.govnih.gov

The reaction of S-phenylthiocarbamate and its N-monosubstituted derivatives with ammonia (B1221849) or amines can yield substituted ureas. researchgate.net This base-catalyzed reaction is of preparative value in organic synthesis. researchgate.net The reaction proceeds via nucleophilic attack of the amine on the thiocarbamate's carbonyl carbon, leading to the displacement of the ethylthiolate leaving group and the formation of a new carbon-nitrogen bond.

C₆H₅NHC(O)SC₂H₅ + R'-NH₂ → C₆H₅NHC(O)NHR' + C₂H₅SH

The reaction with ammonia follows a similar pathway to produce phenylurea. chemguide.co.uklibretexts.org These reactions are analogous to the aminolysis of other carbonyl compounds like esters and acid anhydrides. chemguide.co.uk

Oxidative Transformations

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone derivatives, which exhibit altered reactivity.

Oxidation of the sulfide (B99878) linkage in thiocarbamates yields the corresponding sulfoxides and, upon further oxidation, sulfones. acs.orgnih.govjchemrev.comorganic-chemistry.org These oxidative transformations can be achieved using various oxidizing agents. The resulting sulfoxide and sulfone derivatives of thiocarbamates are notably more potent carbamoylating agents compared to the parent thiocarbamate. acs.orgnih.gov This enhanced reactivity is attributed to the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing nature of the sulfoxide and sulfone groups.

Table 2: Products of this compound Oxidation This table is a representation of the expected products based on the general oxidation chemistry of thiocarbamates.

| Starting Material | Oxidation Level | Product Name | Chemical Formula |

| This compound | Sulfide | This compound | C₆H₅NHC(O)SC₂H₅ |

| This compound | Sulfoxide | This compound sulfoxide | C₆H₅NHC(O)S(O)C₂H₅ |

| This compound | Sulfone | This compound sulfone | C₆H₅NHC(O)S(O)₂C₂H₅ |

Specific reagents are commonly employed for the controlled oxidation of thiocarbamates.

Peracids: Peracids, such as perbenzoic acid or meta-chloroperbenzoic acid (m-CPBA), are known to oxidize N,N-dialkyl-S-thiocarbamates. acs.orgnih.govjchemrev.com The reaction typically proceeds sequentially. The initial oxidation yields the thiocarbamate sulfoxide. acs.orgnih.govwiley-vch.de With sufficient oxidant, this intermediate is further oxidized to the corresponding thiocarbamate sulfone. acs.orgnih.gov In the presence of water, the sulfone derivative can be unstable and decompose. acs.orgnih.gov

Aqueous Chlorine: Aqueous chlorine is an effective oxidant for certain thiocarbamates. For example, the related pesticide thiobencarb (B1683131) (N,N-diethyl-S-p-chlorobenzylthiocarbamate) is oxidized by aqueous chlorine to its sulfoxide derivative. acs.orgnih.gov This suggests that this compound would likely react similarly with aqueous chlorine to form this compound sulfoxide. nih.govdoubtnut.comrsc.org

Isomerization and Rearrangement Processes

The chemical behavior of this compound includes notable isomerization and rearrangement reactions that are fundamental to its transformation pathways. These processes are primarily characterized by the migration of molecular fragments, leading to the formation of structurally distinct isomers.

Newman–Kwart Rearrangement of O-Thiocarbamates to S-Thiocarbamates

The Newman–Kwart rearrangement is a significant thermal reaction that facilitates the conversion of O-aryl thiocarbamates to their S-aryl isomers. wikipedia.orgorganic-chemistry.orgjk-sci.com This intramolecular process involves the migration of an aryl group from the oxygen atom to the sulfur atom of the thiocarbamate functional group. wikipedia.org The primary driving force for this rearrangement is the thermodynamic stability gained from converting a C=S double bond into a C=O double bond, a transformation with a favorable enthalpy change of approximately 13 kcal/mol. organic-chemistry.org

The reaction is typically conducted at high temperatures, often between 200 and 300 °C. wikipedia.org It is widely accepted that the mechanism is a concerted process that proceeds through a four-membered cyclic transition state. wikipedia.orgjk-sci.com Kinetic studies have supported this, showing first-order kinetics and a large negative entropy of activation, which are characteristic of intramolecular reactions. organic-chemistry.org

The efficiency of the Newman–Kwart rearrangement can be influenced by substituents on the aromatic ring. Electron-withdrawing groups in the ortho or para positions tend to accelerate the reaction by reducing the electron density on the aromatic ring, which facilitates the nucleophilic attack by the sulfur atom. organic-chemistry.orgjk-sci.com Conversely, the presence of electron-donating groups can make the rearrangement more challenging. researchgate.net Recent advancements have introduced catalytic methods, such as those using palladium complexes or photoredox catalysis, which can significantly lower the required reaction temperatures. wikipedia.orgorganic-chemistry.org

The general scheme for the Newman–Kwart rearrangement is as follows:

An O-aryl thiocarbamate is heated, initiating the intramolecular migration of the aryl group. jk-sci.com

The reaction proceeds through a cyclic transition state, resulting in the formation of an S-aryl thiocarbamate. wikipedia.org

This rearrangement is a key step in the synthesis of thiophenols from phenols. organic-chemistry.orgjk-sci.com

Intramolecular Aromatic Substitution and Cyclization

This compound and related compounds can undergo intramolecular aromatic substitution and cyclization reactions, leading to the formation of various heterocyclic structures. These reactions are often facilitated by the presence of suitable functional groups on the phenyl ring that can act as internal nucleophiles or electrophiles.

One notable example involves the cyclization of S-phenylthiocarbonyl derivatives of cysteinyl peptides. In this process, the amide nitrogen of the cysteine residue can act as a nucleophile, attacking the carbonyl carbon of the S-phenylthiocarbonyl group. nih.govacs.org This intramolecular attack leads to the formation of a 2-keto-3-acylthiazolidine intermediate, which can then be cleaved to yield a peptide acid and a 2-ketothiazolidine product. nih.govacs.org

The propensity for intramolecular cyclization is a critical consideration in peptide synthesis, where the phenylthiocarbonyl group may be used as a protecting group for amines. nih.gov If a nucleophile is positioned appropriately within the molecule, such as in a 1,5 or 1,6 relationship to the carbonyl group, intramolecular cyclization can occur, sometimes leading to undesired side products like hydantoins or triazine derivatives. nih.gov

Decomposition Pathways and Stability Studies

The stability of this compound is influenced by various factors, including temperature and the presence of other chemical agents. Understanding its decomposition pathways is crucial for its handling and application.

Thermal Decomposition Mechanisms

Thermal decomposition of S-alkyl thiocarbamates can proceed through different pathways depending on the specific structure of the compound and the conditions applied. For some organotin(IV) dithiocarbamate (B8719985) complexes, thermal decomposition has been shown to proceed via an isothiocyanate intermediate, ultimately yielding a metal sulfide as the final product. researchgate.net

Studies on the pyrolysis of S-ethyl N-disubstituted dithiocarbamates have also been conducted to understand their thermal behavior. researchgate.net In the context of N-carbothiophenyl amino acids, decomposition can occur at temperatures between 120–150 °C. nih.gov This process can lead to the formation of isocyanate derivatives, which can then react further. nih.gov

Formation of Isocyanate Derivatives

The formation of isocyanates is a key decomposition pathway for certain thiocarbamates. S-phenyl phenylcarbamothioate, for instance, has been observed to decompose into phenylisocyanate and thiophenol upon heating or in the presence of aqueous alkali. nih.gov This type of decomposition is particularly relevant for N-H analogues of O-aryl thiocarbamates, which can eliminate phenol (B47542) to yield an isocyanate instead of undergoing the Newman-Kwart rearrangement. thieme-connect.com

The generation of isocyanates from carbamates and thiocarbamates can also be achieved through thermal cleavage, often at temperatures above 180°C, or mediated by catalysts. google.com The isocyanate intermediate is highly reactive and can be trapped by various nucleophiles to form ureas, carbamates, and other derivatives. nih.govbyjus.com

Coordination Chemistry and Metal Complexation

The sulfur and nitrogen atoms in the thiocarbamate moiety of this compound provide potential coordination sites for metal ions. Dithiocarbamates, a related class of compounds, are well-known for their ability to form stable complexes with a wide range of transition metals and main group elements. researchgate.netpjoes.commdpi.com

N-ethyl-N-phenyldithiocarbamate, which shares structural similarities with this compound, forms stable complexes with metals such as zinc and tin. pjoes.com In these complexes, the dithiocarbamate ligand typically acts as a bidentate chelating agent, binding to the metal center through both sulfur atoms. researchgate.netmdpi.com The resulting metal complexes can exhibit interesting structural and electronic properties. cymitquimica.com

For example, zinc(II) forms a tetrahedral complex with N-ethyl-N-phenyldithiocarbamate, denoted as [Zn(N-ethyl-N-phenyldithiocarbamate)2]. mdpi.comcymitquimica.com Organotin(IV) complexes with this ligand have also been synthesized and characterized, showing various coordination geometries, including distorted trigonal bipyramidal structures. researchgate.netpjoes.com The coordination behavior is influenced by the nature of the metal ion and the organic substituents on the ligand. pjoes.com

O-alkyl N-aryl thiocarbamates have also been shown to act as ligands in coordination chemistry, readily coordinating to metal centers like Hg(II) and Bi(III) through the thione sulfur atom. mdpi.compreprints.org

Ligand Binding Modes (Monodentate, Bidentate, Bridging)

The way a ligand binds to a central metal ion is known as its coordination mode. For ligands like thiocarbamates and their dithiocarbamate cousins, several binding modes are possible due to the presence of multiple potential donor atoms. bohrium.comlibretexts.org The primary modes observed for the analogous dithiocarbamates are monodentate, bidentate, and various forms of bridging. bohrium.comresearchgate.net

Monodentate: In this mode, the ligand binds to the metal center through a single atom. libretexts.org For this compound, the soft sulfur atom is the most probable coordination site for soft metal ions. mdpi.com Research on the related O-propyl-N-phenylthiocarbamate shows it coordinating to mercury(II) exclusively through the sulfur atom in a monodentate fashion. mdpi.com This type of binding is also seen in some organotin(IV) complexes of N-ethyl-N-phenyldithiocarbamate, where one of the two dithiocarbamate ligands acts in a monodentate fashion while the other is bidentate. researchgate.net

Bidentate: This mode involves the ligand binding to a metal center through two donor atoms simultaneously, forming a chelate ring. libretexts.org Dithiocarbamates are well-known to act as bidentate chelating ligands, using both sulfur atoms to form a stable four-membered ring with the metal ion. nih.govnih.gov This symmetrical chelation is the most common binding mode for dithiocarbamates. nih.govbohrium.com While this compound has both a sulfur and a carbonyl oxygen atom, bidentate (S,O) chelation is less common than the (S,S) chelation in dithiocarbamates, partly because the resulting chelate ring size and stability differ.

Bridging: A bridging ligand simultaneously connects two or more metal centers. Dithiocarbamates can act as bridging ligands in several ways. Anisobidentate bridging occurs when one sulfur atom binds to one metal and the other sulfur atom bridges to an adjacent metal, resulting in different metal-sulfur bond lengths. researchgate.netnih.gov In a well-characterized dinuclear mercury(II) complex with N-methyl-N-phenyldithiocarbamate, one ligand acts as a chelating ligand to one mercury atom, while the other ligand bridges two mercury atoms, demonstrating a mixed chelating and bridging function. mdpi.comnih.gov This results in an eight-membered ring structure. nih.gov

The table below summarizes the primary ligand binding modes observed for thiocarbamates and related dithiocarbamates.

| Binding Mode | Coordinating Atom(s) | Description | Example Compound Class |

| Monodentate | S | Ligand binds through the sulfur atom only. | Organotin(IV) dithiocarbamates researchgate.net, Mercury(II) thiocarbamates mdpi.com |

| Bidentate (Chelating) | S, S | Both sulfur atoms of a dithiocarbamate ligand bind to the same metal ion, forming a chelate ring. | Nickel(II) dithiocarbamates scispace.com, Iron(III) dithiocarbamates researchgate.net |

| Bridging | S, S | The dithiocarbamate ligand links two different metal centers. | Mercury(II) dithiocarbamates mdpi.comnih.gov |

Complex Formation with Transition Metals (e.g., Fe, Ni, Sn, Hg)

This compound and its analogues react with various transition metals to form coordination complexes. The geometry and stability of these complexes are dictated by the metal's oxidation state, coordination number, and the ligand's binding mode. pjoes.com

Iron (Fe) Fe(II) and Fe(III) complexes with the analogous N-ethyl-N-phenyldithiocarbamate ligand have been synthesized and studied. researchgate.net In the Fe(III) complex, Tris(N-ethyl-N-phenyldithiocarbamato)iron(III), the three dithiocarbamate ligands coordinate to the iron center. Dithiocarbamates are known to form stable complexes with iron, and the resulting compounds can be precursors for iron sulfide materials upon thermal decomposition. researchgate.net

Nickel (Ni) Nickel(II) readily forms square planar complexes with dithiocarbamate ligands. scispace.com The complex bis(N-ethyl-N-phenyldithiocarbamato)nickel(II) has been synthesized and its structure confirmed by single-crystal X-ray analysis. scispace.com The analysis shows the nickel atom in a distorted square planar geometry, with the two dithiocarbamate ligands acting in a bidentate fashion through their sulfur atoms. scispace.com The resulting NiS₄ chromophore is diamagnetic. researchgate.net Adducts of these nickel complexes can be formed with Lewis bases, leading to compounds with higher coordination numbers. nih.gov

Table of Structural Data for bis(N-ethyl-N-phenyldithiocarbamato)nickel(II) scispace.com

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Square Planar |

| Bond Lengths (Å) | |

| Ni-S1 | 2.206 |

| Ni-S2 | 2.213 |

| Ni-S3 | 2.204 |

| Ni-S4 | 2.216 |

| **Bond Angles (°) ** | |

| S1-Ni-S2 | 79.4 |

| S3-Ni-S4 | 79.4 |

Tin (Sn) Organotin(IV) complexes derived from N-ethyl-N-phenyldithiocarbamate have been extensively studied. researchgate.netpjoes.com Depending on the number of organic substituents on the tin atom, different coordination geometries are observed. nih.gov For diorganotin(IV) complexes like Me₂SnL₂ and Bu₂SnL₂ (where L is N-ethyl-N-phenyldithiocarbamate), the crystal structure reveals a monomeric complex with a distorted trigonal bipyramidal geometry around the five-coordinate tin atom. researchgate.netmdpi.com This geometry is achieved through a unique mixed-coordination mode: one dithiocarbamate ligand is bidentate (chelating), while the second is monodentate, binding through only one sulfur atom. researchgate.netmdpi.com

Table of Selected Structural Data for Diorganotin(IV) N-ethyl-N-phenyldithiocarbamate Complexes mdpi.com

| Complex | Coordination Geometry | Sn-S Bond Distances (Å) | S-Sn-S Bite Angle (°) |

|---|---|---|---|

| [Me₂SnL₂] | Distorted Trigonal Bipyramidal | 2.5193 (bidentate), 2.9135 (bidentate), 2.4849 (monodentate) | 65.50 |

| [Bu₂SnL₂] | Distorted Trigonal Bipyramidal | 2.5271 (bidentate), 2.9902 (bidentate), 2.4938 (monodentate) | 64.31 |

Mercury (Hg) The coordination chemistry of mercury with thiocarbamates and dithiocarbamates shows significant structural diversity. The thiocarbamate ligand O-propyl-N-phenylthiocarbamate reacts with mercury(II) iodide to form a 1D coordination polymer where the ligand is monodentate, binding through sulfur. mdpi.com In contrast, N-alkyl-N-phenyldithiocarbamates form dimeric mercury(II) complexes. mdpi.comnih.gov The crystal structure of the mercury complex with N-methyl-N-phenyldithiocarbamate, [Hg₂(S₂CN(CH₃)(C₆H₅))₄], reveals a dinuclear structure where each mercury atom has a distorted tetrahedral coordination sphere. mdpi.comnih.gov This is achieved by one dithiocarbamate ligand chelating to a mercury atom while a second ligand bridges two mercury atoms. mdpi.comnih.gov This bridging and chelating behavior results in a centrosymmetric dimeric structure containing an eight-membered ring. nih.govresearchgate.net

Table of Mercury-Sulfur Bond Distances in Selected Complexes

| Complex | Binding Mode | Hg-S Bond Distances (Å) | Source |

|---|---|---|---|

| [{IHg(μ-I)}{κ¹-PrOC(=S)N(H)Ph}]n | Monodentate | 2.5438 | mdpi.com |

| [(C₆H₅)(CH₃)NCS₂]₄Hg₂ | Chelating & Bridging | 2.4114, 2.4810, 2.6956, 2.7327 | mdpi.com |

Mechanistic Investigations and Reaction Dynamics

Kinetic Studies of S-ethyl Phenylthiocarbamate Reactions

Kinetic studies reveal that the reactions of this compound and related compounds are sensitive to the nature of the reactants and the reaction conditions.

The aminolysis reactions of phenyl N-benzyl thiocarbamate with benzylamines in acetonitrile (B52724) are found to be first order with respect to both the amine and the substrate. researchgate.net When the amine is in excess, pseudo-first-order rate coefficients can be determined, and plots of these coefficients against the free amine concentration are linear. researchgate.net This adherence to a clean second-order rate law is a common feature in the aminolysis of related aryl N,N-dimethyl thiocarbamates. koreascience.kr

For instance, in the reaction of Z-phenyl N,N-dimethyl thiocarbamates with X-benzylamines in acetonitrile at 40.0°C, the reaction follows the rate equations: rate = k_obs [ADTC] k_obs = k_2 [BA] where [ADTC] and [BA] are the concentrations of the aryl N,N-dimethyl thiocarbamate and benzylamine (B48309), respectively. koreascience.kr The second-order rate constants, k_2, are obtained from the slope of the plot of k_obs versus [BA]. koreascience.kr

The following interactive table presents the second-order rate constants for the reaction of Z-Aryl N,N-Dimethyl Thiocarbamates with X-Benzylamines in Acetonitrile at 40.0 °C.

Data sourced from a study on the kinetics of aryl N,N-dimethyl thiocarbamates. koreascience.kr

Substituents on both the phenyl ring of the thiocarbamate and the nucleophile have a significant impact on reaction rates. For electrophilic aromatic substitution reactions, activating groups increase the reaction rate, while deactivating groups decrease it. libretexts.org In nucleophilic substitution reactions, electron-withdrawing substituents on the phenyl ring generally enhance the reaction rate. researchgate.net This is because they stabilize the developing negative charge in the transition state. Conversely, electron-donating groups tend to decrease the rate. researchgate.net

Steric effects also play a crucial role. For example, the rate of reduction of p-chlorophenyl disulfide is dramatically enhanced by the electron-withdrawing chloro group, while the reaction is sensitive to steric hindrance. researchgate.net Similarly, in the oxidative nucleophilic substitution of hydrogen in nitroarenes, the rate of addition of carbanions is influenced by both electronic and steric effects of substituents. lookchemmall.com The steric bulk of substituents can also determine the supramolecular association in the solid state, as seen in homoleptic Hg(S2CNR2)2 compounds. mdpi.com

Transition State Analysis

The structure of the transition state is a key determinant of the reaction mechanism. For this compound and related compounds, both concerted and stepwise mechanisms have been considered.

A concerted reaction is a single-step process where bond breaking and bond formation occur simultaneously through a single transition state. youtube.comnumberanalytics.com Many reactions involving thiocarbamates are proposed to proceed through concerted mechanisms. researchgate.netacs.org The signs of the cross-interaction constant (ρXZ) in aminolysis reactions are consistent with a concerted mechanism. researchgate.net For example, the thermal rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates is an intramolecular process that occurs through a four-membered cyclic transition state in a concerted fashion. researchgate.net

The formation of hydrogen bonds in the transition state can significantly stabilize it and influence the reaction pathway. rsc.orgnih.govmdpi.com In the aminolysis of phenyl N-benzyl thiocarbamate with benzylamines, a hydrogen-bonded, four-centered-type transition state is suggested. researchgate.net This is supported by the observed normal kinetic isotope effects. researchgate.netacs.org For the reaction of phenyl isothiocyanate with alcohols, it is proposed that one alcohol molecule forms a hydrogen bond with the nitrogen, while a second alcohol molecule is involved in the nucleophilic attack, leading to a six-membered ring transition state. nih.gov The presence of intramolecular hydrogen bonds, such as the –SH---O=C bond, has been confirmed by crystallographic and spectroscopic data in related systems. nih.gov

The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, are also consistent with such cyclic transition state structures. researchgate.netacs.org

Isotope Effect Studies for Mechanism Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing information about bond breaking and formation in the rate-determining step. researchgate.netwikipedia.orgresearchgate.netepfl.ch

In the aminolysis of aryl N-benzyl thiocarbamates with deuterated benzylamine nucleophiles, normal kinetic isotope effects (kH/kD = 1.3-1.5) are observed. researchgate.netacs.org This suggests that the N-H bond is being stretched in the transition state, which is consistent with the proposed hydrogen-bonded, four-centered transition state. researchgate.netacs.org The use of isotopically labeled substrates can help to distinguish between different kinetic mechanisms and identify rate-limiting steps. squarespace.com Both primary and secondary KIEs can be used to probe the structure of the transition state. diva-portal.org

The following interactive table displays the secondary kinetic isotope effects for the reactions of Z-Aryl N,N-Dimethyl Thiocarbamates with X-Benzylamines in Acetonitrile at 40.0 °C.

Data sourced from a study on the secondary kinetic isotope effects in the aminolysis of aryl N,N-dimethyl thiocarbamates. koreascience.kr

Factors Governing Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical transformations are governed by a combination of electronic and steric factors. These elements, originating from the substituents on both the aryl and alkyl portions of the molecule, dictate the distribution of electron density and the spatial accessibility of reactive centers, thereby influencing reaction pathways and outcomes.

Electronic Effects of Aryl and Alkyl Substituents

The electronic nature of substituents on the phenyl ring and, to a lesser extent, the S-alkyl group, plays a critical role in modulating the reactivity of this compound. These effects are primarily transmitted through inductive and resonance phenomena, altering the electron density at the carbonyl carbon, the nitrogen atom, and the sulfur atom.

Substituents on the aromatic ring are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org EDGs, such as alkoxy (–OR) and alkyl (–R) groups, increase the electron density of the aromatic ring through resonance and hyperconjugation, respectively. libretexts.orgmasterorganicchemistry.com This increased electron density can enhance the nucleophilicity of the molecule and stabilize positively charged intermediates that may form during a reaction. Conversely, EWGs, like nitro (–NO₂) and cyano (–CN) groups, pull electron density away from the ring, making the molecule more electrophilic and less reactive towards electrophilic attack. libretexts.orgmasterorganicchemistry.com

In reactions involving the thiocarbamate moiety, these substituent effects are significant. For instance, in reactions analogous to the Newman-Kwart rearrangement where O-aryl thiocarbamates rearrange to S-aryl thiocarbamates, the electronic nature of aryl substituents has a profound impact. Studies on these related compounds show that EDGs on the phenyl ring can lower the energy barrier for rearrangement, while EWGs increase it. acs.org Similarly, in hydrolytic processes, the susceptibility of the carbonyl carbon to nucleophilic attack is influenced by the substituents. An EWG on the phenyl ring would render the carbonyl carbon more electron-deficient and thus more susceptible to attack by a nucleophile. Kinetic studies on related aryl carbamates have shown a strong correlation between the electronic properties of substituents and the rate of hydrolysis. researchgate.net

The electronic effect of the S-alkyl group (in this case, ethyl) is less pronounced than that of the aryl substituents but is still a factor. Alkyl groups are generally considered weak electron donors through induction. Changing the alkyl group can subtly alter the stability of the thiocarbamate and the leaving group potential of the S-alkyl portion in certain reactions.

The following table summarizes the expected electronic effects of various substituents on the reactivity of the phenylthiocarbamate core.

| Substituent (on Phenyl Ring) | Classification | Expected Effect on Carbonyl Electrophilicity | Predicted Impact on Rate of Nucleophilic Attack |

| –NO₂ | Strong Electron-Withdrawing | Increases | Accelerates |

| –CN | Strong Electron-Withdrawing | Increases | Accelerates |

| –Cl | Weak Electron-Withdrawing | Slightly Increases | Slightly Accelerates |

| –H | Neutral (Reference) | Baseline | Baseline |

| –CH₃ | Weak Electron-Donating | Slightly Decreases | Slightly Decelerates |

| –OCH₃ | Strong Electron-Donating | Decreases | Decelerates |

This table illustrates general trends based on established principles of physical organic chemistry. libretexts.orgmasterorganicchemistry.com

Steric Hindrance and Its Impact on Reaction Outcomes

Steric hindrance refers to the spatial congestion around a reactive site caused by the size of atoms or groups of atoms. This physical blocking can impede the approach of a reactant, slowing down a reaction or preventing it from occurring altogether. libretexts.org In this compound, steric bulk can arise from substituents on the phenyl ring, particularly at the ortho positions, or from the S-alkyl group itself.

The impact of steric hindrance is crucial in determining reaction outcomes. For a nucleophile to attack the carbonyl carbon, it must approach from a specific trajectory. Bulky substituents near the carbonyl group can block this path, leading to a significant decrease in the reaction rate. For example, introducing large alkyl groups at the ortho positions of the phenyl ring would create a crowded environment around the thiocarbamate functional group. Research on related dithiocarbamate (B8719985) complexes has shown that significant steric hindrance can even alter the coordination mode of the ligand with a metal center. researchgate.net

Similarly, increasing the size of the S-alkyl group from ethyl to more branched groups like isopropyl or tert-butyl would increase the steric bulk around the sulfur atom and the adjacent carbonyl group. This can hinder reactions that involve nucleophilic attack at the carbonyl carbon or reactions proceeding through transition states where the size of the S-alkyl group is critical. nih.gov In some cases, extreme steric hindrance can force a reaction to proceed through an alternative, less sterically demanding pathway, thus changing the selectivity of the reaction. For some dienes, for instance, extreme steric hindrance makes the required s-cis conformation highly strained, preventing them from readily participating in Diels-Alder reactions. libretexts.org

The table below outlines the potential impact of increasing steric bulk on the reactivity of this compound.

| Location of Substituent | Example of Steric Group | Potential Impact on Reaction Rate at Carbonyl Center | Rationale |

| Phenyl Ring (ortho) | –CH(CH₃)₂ (Isopropyl) | Significant Decrease | Hinders nucleophilic approach to the adjacent carbonyl carbon. |

| Phenyl Ring (ortho) | –C(CH₃)₃ (tert-Butyl) | Very Significant Decrease | Creates a highly congested environment around the reactive site. |

| S-Alkyl Group | Isopropyl instead of Ethyl | Moderate Decrease | Increases steric shielding of the carbonyl group and sulfur atom. nih.gov |

| S-Alkyl Group | tert-Butyl instead of Ethyl | Significant Decrease | Substantially blocks access to the carbonyl carbon due to its large size. |

This table provides a qualitative prediction of the effects of steric hindrance based on general principles observed in various chemical reactions. libretexts.orgresearchgate.netnih.gov

Theoretical and Computational Chemistry Studies of S Ethyl Phenylthiocarbamate Systems

Electronic Structure and Bonding Analysis

The electronic structure and bonding of S-ethyl phenylthiocarbamate and related systems have been elucidated through various computational methods, providing insights into their stability, reactivity, and molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been extensively applied to study thiocarbamate systems. These calculations are instrumental in optimizing molecular geometries and understanding electronic properties. researchgate.net For instance, DFT studies on related dithiocarbamate (B8719985) complexes have been used to compare structural parameters with those obtained from X-ray crystallography, showing good correlation. researchgate.net The choice of functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining accurate results that align with experimental data. nih.gov

In the context of this compound and its analogs, DFT calculations help in understanding the planarity of the central CNOS residue and the relative orientations of the phenyl and ethyl groups. researchgate.net These theoretical analyses can also predict the stability of different conformations. For example, in a related compound, (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate, theoretical analysis indicated that the preference for the E-conformation is comparable to the crystal packing stabilization energy. researchgate.net

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. ossila.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides information about the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally indicates higher chemical reactivity and polarizability. nih.gov

In thiocarbamate derivatives, the HOMO and LUMO distributions reveal potential sites for electronic transitions. rsc.org For instance, in related systems, the HOMO is often localized on the donor part of the molecule, while the LUMO is on the acceptor part, indicating a charge transfer character upon excitation. rsc.org The energies of HOMO and LUMO are key to understanding a molecule's ability to donate or accept electrons. ossila.comresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| ΔEHOMO-LUMO | -0.08657 |

Note: Data is for a related hydrazinecarbodithioate compound and serves as an illustrative example of typical values obtained from DFT calculations. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue), with intermediate potentials often shown in green. researchgate.netlibretexts.org

For molecules containing heteroatoms like sulfur, oxygen, and nitrogen, as in this compound, the MEP map helps identify the most likely sites for intermolecular interactions. tandfonline.com The negative potential regions, usually around the sulfur and oxygen atoms, are susceptible to electrophilic attack, while the positive regions, often around hydrogen atoms, are prone to nucleophilic attack. uni-muenchen.deresearchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. mdpi.com These simulations can reveal stable conformations and the transitions between them, which are essential for understanding a molecule's properties and interactions. mdpi.comarxiv.org

Conformational analysis of related thiocarbamate structures, often supported by spectroscopic techniques like IR and computational methods, has identified the presence of multiple conformers in solution. nih.gov For example, studies on 4'-substituted-2-ethylthio-phenylacetates revealed the existence of three stable gauche conformers. nih.gov The relative stability of these conformers is influenced by intramolecular interactions and the surrounding solvent. nih.gov The conformation of the terminal ethyl group and the dihedral angles between the phenyl ring and the thiocarbamate core are key structural features. researchgate.net In the solid state, the observed conformation is often dictated by crystal packing forces. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound and its analogs arrange themselves in the solid state is governed by a variety of intermolecular interactions, leading to the formation of supramolecular assemblies.

Hydrogen Bonding Networks

Hydrogen bonding plays a significant role in the crystal packing of thiocarbamates. iucr.org A common feature in the structures of related alkoxycarbothioamides is the formation of an eight-membered thioamide synthon, {···HNCS}₂, through N-H···S hydrogen bonds between two molecules, resulting in a dimeric aggregate. researchgate.netiucr.org These networks can be quite extensive and are crucial for the stability of the crystal lattice. nih.gov The presence of N-H and C=S groups in this compound makes it a prime candidate for forming such hydrogen-bonded networks. The analysis of these networks is often aided by graph-based algorithms to understand their complexity and role in protein dynamics and crystal engineering. nih.govmdpi.com

π-Stacking Interactions

In the study of molecular systems containing aromatic moieties, π-stacking interactions represent a crucial class of non-covalent forces that dictate supramolecular assembly, crystal packing, and interactions with biological targets. encyclopedia.pubencyclopedia.pub For this compound, the presence of the phenyl group is central to its potential to engage in such interactions. These interactions arise from the electrostatic and dispersion forces between the π-electron systems of aromatic rings. nih.govresearchgate.net

Computational studies on analogous phenyl-containing structures reveal two primary geometries for π-stacking: the parallel-displaced and the T-shaped (or edge-to-face) configurations. encyclopedia.pubnih.gov In the parallel-displaced arrangement, the aromatic rings are stacked face-to-face but are offset from one another. The T-shaped geometry involves the edge of one aromatic ring pointing towards the face of another. The preference for one geometry over the other is governed by a delicate balance of quadrupole-quadrupole interactions and van der Waals forces. encyclopedia.pub

The electronic nature of the thiocarbamate moiety influences the electron density of the attached phenyl ring, which in turn modulates the strength and nature of the π-stacking. mdpi.com Theoretical calculations on similar systems, such as N-phenylthiourea derivatives, have been used to rationalize structure-activity relationships where π-stacking with biological receptors is critical. researchgate.net The substitution on the phenyl ring can further tune these interactions; electron-withdrawing groups can favor interactions with electron-rich π-systems, while electron-donating groups can hinder them due to repulsion. nih.gov Computational methods like Density Functional Theory (DFT) with dispersion corrections are essential for accurately modeling the energies and geometries of these weak interactions in this compound aggregates.

Spodium Bonding and Other Non-Covalent Interactions

While classical spodium bonding specifically refers to the net attractive interaction between a Group 12 element (Zn, Cd, Hg) and an electron-rich species, the principles of σ-hole and π-hole interactions extend to other elements. mdpi.comresearchgate.netsci-hub.se In the context of this compound, which lacks a Group 12 metal, the sulfur atom itself can participate in analogous, highly directional non-covalent interactions, most notably chalcogen bonding. uantwerpen.be A chalcogen bond is formed when an electrophilic region (a σ-hole) on the covalently bonded sulfur atom interacts with a nucleophile.

Computational chemistry provides powerful tools to identify and characterize these interactions.

Molecular Electrostatic Potential (MEP) Surfaces: These are calculated to visualize the electron density distribution on the molecular surface. A positive potential (a σ-hole) is often found on the sulfur atom along the extension of one of its covalent bonds, indicating a site for electrophilic interaction. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify a bond critical point (BCP) and a bond path between the interacting atoms (e.g., S···O or S···N), providing definitive evidence of a non-covalent interaction. researchgate.netmdpi.com

Non-Covalent Interaction (NCI) Plots: These plots are based on the reduced density gradient and help visualize weak interactions in real space, distinguishing between attractive van der Waals forces, repulsive steric clashes, and stronger interactions like hydrogen or chalcogen bonds. researchgate.net

Influence of Steric Bulk on Aggregation Patterns

The aggregation of molecules in the solid state is a direct consequence of the balance between stabilizing non-covalent interactions and destabilizing steric repulsions. dntb.gov.ua Computational studies on related dithiocarbamate systems have demonstrated a clear correlation between the steric bulk of substituents and the dimensionality of the resulting supramolecular architecture. researchgate.netmdpi.com

For instance, a comparative computational and crystallographic study on a series of mercury(II) bis(N,N-dialkyldithiocarbamate) compounds showed that small alkyl groups like ethyl allow for the close approach of molecules, facilitating the formation of higher-dimensional aggregates such as dimers through intermolecular interactions. researchgate.netmdpi.com In contrast, as the size of the substituent increases to isobutyl and further to cyclohexyl, significant steric hindrance prevents these close contacts. researchgate.netmdpi.com This increased steric demand forces the molecules into lower-dimensional motifs or, in the case of very bulky groups, can preclude significant intermolecular aggregation altogether, resulting in discrete monomeric units in the crystal lattice. researchgate.netdntb.gov.ua

Applying these principles to this compound, the ethyl and phenyl groups play distinct steric roles. The relatively small ethyl group offers minimal steric hindrance. The larger phenyl group, however, has a more significant steric footprint that will strongly influence how molecules can approach one another, likely favoring specific orientations to minimize steric clash while maximizing favorable π-stacking and hydrogen bonding interactions. scribd.com

Computational Approaches to Spectroscopic Data Interpretation

Computational vibrational spectroscopy has become an indispensable tool for the interpretation and assignment of experimental infrared (IR) and Raman spectra. chimia.chrsc.org For this compound, theoretical calculations can provide a detailed understanding of its vibrational modes. The standard approach involves using Density Functional Theory (DFT), often with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p), to perform a geometry optimization followed by a frequency calculation. nih.gov

The output of these calculations is a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. However, the harmonic approximation tends to overestimate vibrational frequencies. To improve accuracy, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to better match experimental data. nih.gov More advanced methods can account for anharmonicity, providing even more accurate predictions, which is particularly important for modes involving hydrogen bonding. rsc.org

These simulations are crucial for assigning complex spectral regions where multiple vibrational modes overlap. By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to specific internal coordinates (bond stretches, angle bends, torsions), providing a definitive link between a spectral peak and a molecular motion. nih.gov

| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Hypothetical Scaled DFT Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | Amide (N-H) | 3400 - 3200 | 3350 |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | 3065 |

| Aliphatic C-H Stretch | Ethyl Group (CH₂, CH₃) | 2980 - 2850 | 2950 |

| C=O Stretch (Amide I) | Thioamide (C=O) | 1700 - 1650 | 1680 |

| C-N Stretch / N-H Bend | Thioamide (C-N/N-H) | 1570 - 1515 | 1545 |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | 1590, 1485 |

| C-S Stretch | Thiocarbamate (C-S) | 750 - 600 | 680 |

Table 1: A representative table of key vibrational modes for this compound, comparing typical experimental frequency ranges with plausible results from a scaled DFT calculation.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful method for structure verification and assignment of complex spectra. mdpi.com For this compound, computational methods can predict both ¹H and ¹³C chemical shifts with a high degree of accuracy. The most common and reliable method involves DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com

The computational workflow includes:

Optimization of the molecular geometry, often using a reliable functional like B3LYP-D3, including a solvent model (e.g., Polarizable Continuum Model, PCM) to mimic experimental conditions. mdpi.com

A subsequent single-point GIAO calculation on the optimized geometry to compute the isotropic magnetic shielding tensors. Different functionals, such as WP04 for protons or ωB97X-D for carbons, may be used at this step for optimal accuracy. mdpi.com

The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Machine learning (ML) models have also emerged as a rapid alternative for predicting chemical shifts, trained on vast databases of experimental data. researchgate.net These models can provide near-instantaneous predictions from a chemical structure. researchgate.netcaspre.ca

| Atom Position (this compound) | Nucleus | Plausible Predicted Chemical Shift (δ, ppm) | Rationale |

| Phenyl-H (ortho, meta, para) | ¹H | 7.2 - 7.6 | Deshielded by the aromatic ring current. |

| N-H | ¹H | ~8.5 | Deshielded proton attached to electronegative nitrogen. |

| S-CH₂- | ¹H | ~2.9 | Methylene group adjacent to electron-withdrawing sulfur. |

| -CH₃ | ¹H | ~1.3 | Standard alkyl proton chemical shift. |

| C=O | ¹³C | ~165 | Typical carbonyl carbon in a thioamide/thiocarbamate environment. |

| Phenyl-C (ipso) | ¹³C | ~138 | Aromatic carbon attached to the nitrogen atom. |

| Phenyl-C (ortho, meta, para) | ¹³C | 120 - 130 | Standard range for carbons in a substituted benzene (B151609) ring. |

| S-CH₂- | ¹³C | ~30 | Aliphatic carbon attached to sulfur. |

| -CH₃ | ¹³C | ~15 | Standard terminal methyl carbon. |

Table 2: A table of plausible predicted ¹H and ¹³C NMR chemical shifts for this compound based on computational models and known chemical shift principles.

Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces

Computational chemistry offers profound insights into the mechanisms of chemical reactions by allowing for the detailed exploration of potential energy surfaces (PES). frontiersin.orgrsc.org For this compound, theoretical modeling can be used to study various reactions, such as its synthesis, hydrolysis, or aminolysis, providing a molecular-level picture of the entire process. acs.org

The primary goal is to map the energetic landscape that connects reactants to products. This involves several key computational steps:

Locating Stationary Points: Geometries of reactants, products, and any potential intermediates are optimized to find their minimum energy structures on the PES.

Identifying Transition States (TS): The transition state represents the highest energy point along the minimum energy pathway of a reaction. Sophisticated algorithms are used to locate this first-order saddle point on the PES. The structure of the TS provides critical information about the geometry of the activated complex.

Calculating Reaction Pathways: The Intrinsic Reaction Coordinate (IRC) path is calculated starting from the TS geometry. This traces the lowest energy path down to the reactants on one side and the products on the other, confirming that the TS correctly connects the desired species. smu.edu

Applications in Advanced Organic Synthesis and Materials Science

S-ethyl Phenylthiocarbamate as Catalysts and Reagents

While not extensively documented as a standalone catalyst, this compound and related thiocarbamate structures serve as crucial ligands that can modulate the catalytic activity of metal centers. Their role as reagents in organic synthesis is more established, where they act as precursors and reactive intermediates in a range of chemical reactions.

N-aryl-O-alkyl thiocarbamates, close structural relatives of this compound, are known to act as effective ligands in coordination chemistry. nih.govmdpi.com The soft thione sulfur atom readily coordinates to various transition metals, including copper(I), silver(I), mercury(II), ruthenium(II), and rhodium(III). nih.govmdpi.com This coordination is typically through the sulfur atom, forming stable metal complexes. mdpi.com For instance, O-propyl-N-phenylthiocarbamate has been shown to coordinate to mercury(II) iodide, forming a polymeric structure where the thiocarbamate is bound to the mercury center through its sulfur atom. nih.gov

It is well-established that the coordination of a ligand to a metal ion can significantly alter the reactivity of both the ligand and the metal. In the context of this compound, coordination to a metal center would likely increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the metal-sulfur bond could be targeted in various chemical transformations, potentially leading to novel catalytic cycles. The formation of such metal complexes can be a key step in catalytic processes where the thiocarbamate ligand directs the stereochemical outcome or enhances the reaction rate.

Synthesis of Complex Organic Architectures

The unique structural and electronic properties of this compound make it a valuable tool for the synthesis of intricate organic molecules. It can participate in radical reactions, serve as a precursor for heterocyclic systems, and be a starting point for the generation of other valuable thiocarbamate derivatives.

Radical cyclization reactions are powerful methods for the construction of cyclic compounds, offering mild reaction conditions and high functional group tolerance. wikipedia.org Thiyl radicals, which can be generated from various sulfur-containing compounds, are known to participate in such cyclizations. nih.gov While direct examples involving this compound are not prevalent in the literature, the fundamental principles of radical chemistry suggest its potential utility in this area. The sulfur atom in this compound could, under appropriate conditions, be involved in the generation of radical species that subsequently undergo intramolecular cyclization onto a suitably positioned unsaturated bond. The efficiency and regioselectivity of such cyclizations would be influenced by the nature of the substituents on the phenyl ring and the ethyl group.

| Reaction Type | Key Intermediates | Potential Products |

| Group Transfer Radical Cyclization | Thiyl Radicals | Heterocyclic or Carbocyclic compounds |

Lactams, particularly β-lactams, are crucial structural motifs in a wide range of biologically active compounds, including antibiotics. nih.gov The synthesis of these strained ring systems often requires specialized synthetic methods. One of the most prominent methods for β-lactam synthesis is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.gov While there is no direct evidence of this compound being a standard precursor in mainstream lactam synthesis, its structural elements could potentially be incorporated into novel synthetic strategies. For instance, derivatives of this compound could be envisioned as precursors to ketenes or imines under specific reaction conditions, thereby enabling their entry into lactam-forming reaction cascades.

This compound can serve as a versatile starting material for the synthesis of a variety of other thiocarbamate derivatives. The reactivity of the thiocarbamate functional group allows for modifications at the sulfur, nitrogen, and carbonyl carbon atoms. For example, base-catalyzed reactions of S-phenylthiocarbamates with amines can lead to the formation of substituted ureas. researchgate.net This suggests that this compound could undergo similar transformations, providing access to a diverse range of carbamoyl (B1232498) compounds.

Furthermore, the ethylthio group can be a target for chemical modification. Oxidation of the sulfur atom can lead to the corresponding sulfoxides and sulfones, which exhibit altered reactivity. N,N-dialkyl-S-thiocarbamates are known to be oxidized by peracids to their sulfoxide (B87167) or sulfone derivatives, which are potent carbamoylating agents. acs.org

| Starting Material | Reagent | Product Class |

| This compound | Amines/Ammonia (B1221849) (base-catalyzed) | Substituted Ureas |

| This compound | Oxidizing agents (e.g., peracids) | This compound-S-oxide, this compound-S,S-dioxide |

Chemoselective Ligation Strategies

One of the most significant applications of phenylthiocarbamates is in the field of chemoselective ligation, particularly for the synthesis of peptides and other biomolecules. acs.orgnih.gov This strategy relies on the chemoselective reaction between a phenylthiocarbamate and a thiol, typically the side chain of a cysteine residue in a peptide, to form a stable thiocarbamate linkage. acs.orgacs.org

The process is essentially a thiol-thioester exchange that proceeds efficiently in aqueous solution at neutral pH. acs.orgacs.org This mild and highly specific reaction allows for the coupling of unprotected peptide fragments, making it a valuable tool in protein engineering and the synthesis of complex peptide-based macromolecules. nih.gov The resulting thiocarbamate bond is considered a bioisostere of the native peptide bond. nih.govacs.org Unlike thioester linkages, the thiocarbamate bond formed through this ligation does not undergo S,N-acyl shift, resulting in a stable product. nih.govacs.org The phenylthiocarbonyl group can be readily introduced into peptides on either the alpha or epsilon amino groups using standard solid-phase peptide synthesis methodologies. nih.gov

This ligation strategy has been successfully employed in the synthesis of various complex structures, including cyclic peptides and di- or tetravalent multiple antigenic peptides (MAPs). nih.gov The high efficiency and chemoselectivity of thiocarbamate ligation make it a powerful and complementary method to other ligation techniques such as thioether, thioester, or disulfide ligations. nih.gov

| Reactant 1 | Reactant 2 | Linkage Formed | Key Features |

| Phenylthiocarbamate-functionalized molecule | Thiol-containing molecule (e.g., Cysteine peptide) | Thiocarbamate bond | Chemoselective, proceeds at neutral pH, stable product |

Peptide Ligation Chemistry

This compound is part of the broader class of S-phenylthiocarbamates which are key reagents in a chemoselective reaction known as thiocarbamate ligation. This methodology provides a powerful alternative to more traditional peptide ligation techniques, such as native chemical ligation (NCL), for covalently linking unprotected peptide fragments.

The core of this strategy is the reaction between a peptide modified with a phenylthiocarbamate group at an amino terminus (α- or ε-amino group) and a second peptide bearing a cysteine residue. The process involves a thiol-thioester exchange that occurs efficiently in aqueous solutions at neutral pH. The thiol side chain of the cysteine residue nucleophilically attacks the carbonyl carbon of the phenylthiocarbamate, displacing the thiophenol leaving group and forming a stable thiocarbamate bond between the two peptide fragments.

Key features of thiocarbamate ligation include:

Chemoselectivity: The reaction specifically occurs between the cysteine thiol and the phenylthiocarbamate group, even in the presence of other nucleophilic functional groups found in unprotected peptides.

Reaction Conditions: The ligation proceeds smoothly under mild, biocompatible conditions, typically in aqueous buffers at neutral pH.

Linkage Stability: The resulting thiocarbamate bond is notably stable across a wide pH range, in contrast to thioester linkages which can be susceptible to hydrolysis.

This method has been successfully applied to link two peptide chains via their N-termini and for the synthesis of complex architectures like cyclic peptides and di- or tetravalent multiple antigenic peptides (MAPs). The phenylthiocarbonyl group required for this ligation can be readily introduced into peptides using standard solid-phase peptide synthesis (SPPS) methods with phenylthiochloroformate.

| Feature | Thiocarbamate Ligation | Native Chemical Ligation (NCL) |

|---|---|---|

| Reactant 1 | Peptide with N-terminal Phenylthiocarbamate | Peptide with C-terminal Thioester |

| Reactant 2 | Peptide with N-terminal Cysteine | Peptide with N-terminal Cysteine |

| Resulting Bond | Thiocarbamate (-NH-CO-S-) | Native Amide (-NH-CO-) |

| Bond Stability | High; stable in a wide pH range (2-7.5) | Native peptide bond stability |

| Byproduct | Thiophenol | Thiol catalyst |

Bioconjugation Methodologies

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein, peptide, or nucleic acid. The principles of thiocarbamate ligation extend directly to broader bioconjugation applications. The phenylthiocarbamate moiety serves as an effective chemical handle for coupling peptides to other molecules or surfaces that have been functionalized with a thiol group.

The reaction's efficiency in aqueous media and its high chemoselectivity make it suitable for modifying complex biological molecules without the need for extensive protecting group strategies. For instance, a protein containing a unique, accessible cysteine residue can be selectively modified with a peptide or small molecule that bears a phenylthiocarbamate group.